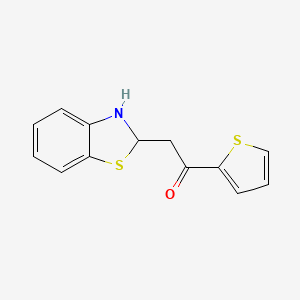![molecular formula C31H57NOSi B14434249 3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide CAS No. 78934-94-8](/img/structure/B14434249.png)
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide is a complex organic compound consisting of 57 hydrogen atoms, 31 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . This compound is notable for its unique structure, which includes a silyl group and a phenylethyl group, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of octadecylsilane with a suitable amide precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: The silyl and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce alkanes.
科学的研究の応用
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets. The silyl group can form stable bonds with various substrates, while the phenylethyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide: shares similarities with other silyl-substituted amides and phenylethyl derivatives.
Octadecylsilane: A simpler compound with similar hydrophobic properties.
Phenylethylamine: A related compound with similar aromatic characteristics.
Uniqueness
The unique combination of silyl and phenylethyl groups in this compound provides distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
特性
| 78934-94-8 | |
分子式 |
C31H57NOSi |
分子量 |
487.9 g/mol |
IUPAC名 |
3-[dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C31H57NOSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27-34(3,4)28-26-31(33)32-29(2)30-24-21-20-22-25-30/h20-22,24-25,29H,5-19,23,26-28H2,1-4H3,(H,32,33) |
InChIキー |
HZYFYIKWLRNLIH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)CCC(=O)NC(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)

![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)

![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)

